molecular formula C13H6F3N3OS B15118073 2-[(Cyanomethyl)sulfanyl]-6-(furan-2-YL)-4-(trifluoromethyl)pyridine-3-carbonitrile

2-[(Cyanomethyl)sulfanyl]-6-(furan-2-YL)-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B15118073
M. Wt: 309.27 g/mol
InChI Key: MCJSVGZCNFPTRR-UHFFFAOYSA-N
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Description

2-[(Cyanomethyl)sulfanyl]-6-(furan-2-YL)-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with a cyanomethylsulfanyl group, a furan ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Cyanomethyl)sulfanyl]-6-(furan-2-YL)-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Cyanomethyl)sulfanyl]-6-(furan-2-YL)-4-(trifluoromethyl)pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the positions adjacent to the functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

2-[(Cyanomethyl)sulfanyl]-6-(furan-2-YL)-4-(trifluoromethyl)pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Cyanomethyl)sulfanyl]-6-(furan-2-YL)-4-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(Cyanomethyl)sulfanyl]-6-(furan-2-YL)-4-(trifluoromethyl)pyridine-3-carbonitrile lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H6F3N3OS

Molecular Weight

309.27 g/mol

IUPAC Name

2-(cyanomethylsulfanyl)-6-(furan-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C13H6F3N3OS/c14-13(15,16)9-6-10(11-2-1-4-20-11)19-12(8(9)7-18)21-5-3-17/h1-2,4,6H,5H2

InChI Key

MCJSVGZCNFPTRR-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC#N

Origin of Product

United States

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